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Introduction

2-Amino-4-methoxythiazole-5-carbonitrile is emerging as a significant building block for the

development of novel therapeutic agents. Its unique structural features, combining a reactive

aminothiazole core with a methoxy and a cyano group, provide a versatile platform for the

synthesis of diverse molecular architectures with a wide range of biological activities. This

scaffold has garnered considerable interest in medicinal chemistry, particularly in the discovery

of kinase inhibitors for the treatment of cancer and other diseases. The 2-aminothiazole moiety

is a well-established pharmacophore known for its ability to form key hydrogen bond

interactions with the hinge region of kinase active sites, while the substituents at the 4 and 5

positions can be tailored to achieve potency and selectivity.

Applications in Drug Discovery
The 2-amino-4-methoxythiazole-5-carbonitrile scaffold is a key component in the design of

various enzyme inhibitors, demonstrating its potential across different therapeutic areas.

Kinase Inhibition
A primary application of this building block is in the development of kinase inhibitors. Kinases

are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a

hallmark of many diseases, including cancer. The 2-aminothiazole core of the molecule acts as

a "hinge-binder," a critical interaction for inhibiting kinase activity.
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Derivatives of 2-aminothiazole-5-carbonitrile have shown potent inhibitory activity against

several kinases, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of

angiogenesis, the formation of new blood vessels, which is essential for tumor growth and

metastasis. Inhibitors targeting VEGFR-2 can block this process and are effective anti-

cancer agents. The 2-aminothiazole-5-carbonitrile scaffold has been utilized to develop

potent VEGFR-2 inhibitors.[1]

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is

a promising target for cancer therapy.

Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular

processes, and their aberrant activity is linked to cancer development and progression.

The methoxy group at the 4-position and the carbonitrile at the 5-position of the thiazole ring

can be further functionalized to optimize the binding affinity and selectivity of the resulting

inhibitors for their target kinases.

Antimicrobial and Anticancer Activity
Beyond kinase inhibition, the broader class of 2-aminothiazole derivatives has demonstrated

significant potential as both antimicrobial and anticancer agents. While specific data for 2-
amino-4-methoxythiazole-5-carbonitrile is still emerging, related compounds such as ethyl 2-

amino-4-methylthiazole-5-carboxylate have shown notable antibacterial and antifungal activity.

[2] Similarly, various substituted 2-aminothiazoles have been investigated for their cytotoxic

effects against a range of cancer cell lines.[3]

Experimental Protocols
While a direct, one-pot synthesis for 2-Amino-4-methoxythiazole-5-carbonitrile is not readily

available in the public literature, a plausible synthetic route can be devised based on

established organic chemistry principles and published methods for analogous compounds. A

potential strategy involves the formation of a 4-hydroxy-2-aminothiazole-5-carbonitrile

intermediate, followed by methylation of the hydroxyl group.

Proposed Synthetic Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16368234/
https://www.benchchem.com/product/b070360?utm_src=pdf-body
https://www.benchchem.com/product/b070360?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24583356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7809097/
https://www.benchchem.com/product/b070360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 4-Hydroxy Intermediate

Methylation

Ethyl Cyanoacetate
+ Carbon Disulfide

Ketene Dithioacetal

 Base 

2-Amino-4-hydroxythiazole-
5-carbonitrile

 Halogenating Agent,
Ammonia 

2-Amino-4-methoxythiazole-
5-carbonitrile

 Base 

Methylating Agent
(e.g., Methyl Iodide)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Amino-4-methoxythiazole-5-carbonitrile.

Protocol 1: Synthesis of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)

This protocol is based on general methods for the synthesis of related 4-hydroxythiazoles.

Materials:

Ethyl cyanoacetate

Carbon disulfide
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Sodium ethoxide

Sulfuryl chloride or N-bromosuccinimide

Ammonia

Ethanol

Diethyl ether

Procedure:

Formation of the ketene dithioacetal: To a solution of sodium ethoxide in ethanol, add ethyl

cyanoacetate and carbon disulfide at low temperature (0-5 °C). Stir the mixture for several

hours.

Halogenation and Cyclization: Add a halogenating agent such as sulfuryl chloride or N-

bromosuccinimide to the reaction mixture. After stirring, bubble ammonia gas through the

solution or add a solution of ammonia in ethanol.

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

Filter the solid, wash with water and then with a small amount of cold diethyl ether.

Purification: Recrystallize the crude product from a suitable solvent like ethanol or an

ethanol/water mixture.

Protocol 2: Methylation of 2-Amino-4-hydroxythiazole-5-
carbonitrile (Hypothetical)
This protocol describes the O-methylation of the 4-hydroxythiazole intermediate.

Materials:

2-Amino-4-hydroxythiazole-5-carbonitrile

Methyl iodide or dimethyl sulfate

Sodium hydride or potassium carbonate
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Anhydrous N,N-dimethylformamide (DMF) or acetone

Ethyl acetate

Brine

Procedure:

Deprotonation: To a solution of 2-amino-4-hydroxythiazole-5-carbonitrile in anhydrous DMF,

add a base such as sodium hydride or potassium carbonate portion-wise at 0 °C. Stir the

mixture until the evolution of hydrogen gas ceases (if using NaH) or for 30 minutes.

Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture

at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the

starting material is consumed (monitored by TLC).

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with

ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data
While specific quantitative biological data for 2-Amino-4-methoxythiazole-5-carbonitrile is

not extensively reported, the following table summarizes the activity of some related 2-

aminothiazole derivatives to illustrate the potential of this scaffold.
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Compound/Derivati
ve

Target Activity (IC50/MIC) Reference

Ethyl 2-amino-4-

methylthiazole-5-

carboxylate derivative

(12f)

Staphylococcus

aureus, Bacillus

subtilis

Comparable to

ampicillin and

gentamicin

[2]

2-Amino-4-

phenylthiazole

derivative

5-LOX ~10 µM

2-Aryl-4-amino-5-

(3′,4′,5′-

trimethoxybenzoyl)thia

zole (3b)

Tubulin

Polymerization

2.4 - 78 nM (IC50

against various cancer

cell lines)

[4]

Signaling Pathway Visualization
The following diagram illustrates the role of VEGFR-2 in angiogenesis and how its inhibition by

compounds derived from 2-amino-4-methoxythiazole-5-carbonitrile can block this pathway.
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Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.
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Conclusion

2-Amino-4-methoxythiazole-5-carbonitrile represents a promising and versatile building

block in medicinal chemistry. Its inherent structural features make it an ideal starting point for

the development of potent and selective inhibitors of various enzymes, particularly kinases.

While further research is needed to fully elucidate the biological activity profile of this specific

scaffold and its direct derivatives, the existing data on related compounds strongly suggest its

significant potential in the discovery of novel therapeutics for a range of diseases, most notably

cancer. The synthetic strategies outlined provide a foundation for the future synthesis and

exploration of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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